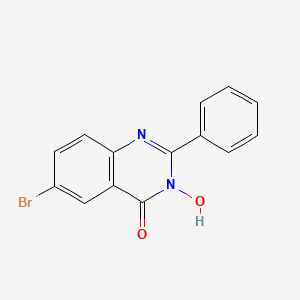
6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone (6-BHPQ) is a synthetic quinazolinone compound that has been studied for its potential applications in scientific research, including as a therapeutic agent. It has been shown to possess a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone serves as a pivotal intermediate in synthetic chemistry for the development of a diverse array of quinazolinone derivatives. Studies have detailed the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, showcasing their potential in generating compounds with varied functional groups, including ethers, esters, and sulfonates. These synthesized derivatives have been examined for their antibacterial properties, indicating the broad utility of this compound in medicinal chemistry and drug discovery (Badr, El-Sherief, & Mahmoud, 1980).
Antimicrobial and Antiviral Activities
Further research into quinazolinone derivatives has unveiled their antimicrobial and antiviral efficacies. Specific compounds synthesized from 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have demonstrated significant activity against various strains of bacteria and viruses, including the potential to combat poxviruses. This highlights the potential of these compounds in addressing infectious diseases and underscores the importance of this compound as a foundational chemical for therapeutic agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Antioxidant Properties
Quinazolinone derivatives have also been evaluated for their antioxidant properties, contributing to the potential therapeutic applications of these compounds in oxidative stress-related diseases. The structure-antioxidant activity relationships of 2-substituted quinazolin-4(3H)-ones indicate the necessity of specific substituents to enhance antioxidant efficacy. This research not only expands the utility of 6-bromo-quinazolinone derivatives but also opens avenues for the development of novel antioxidants (Mravljak, Slavec, Hrast, & Sova, 2021).
Anticancer and Anticonvulsant Activities
In the realm of pharmacology, novel quinazolinone derivatives have shown promise as anticancer and anticonvulsant agents. The synthesis of these derivatives from 6-bromo-quinazolinones and their subsequent evaluation against cancer cell lines reveal significant anticancer activity, offering new pathways for cancer treatment. Additionally, certain quinazolinone compounds exhibit potent anticonvulsant properties, suggesting their utility in developing new treatments for epilepsy and related disorders (Amir, Ali, & Hassan, 2013).
Propiedades
IUPAC Name |
6-bromo-3-hydroxy-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXPOXRURNOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320301 |
Source


|
| Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477864-80-5 |
Source


|
| Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

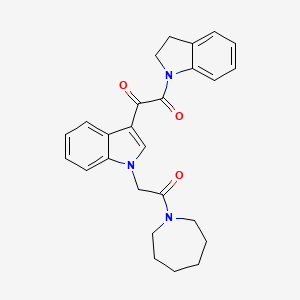

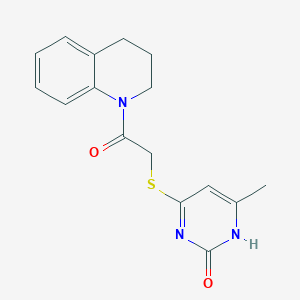
![Methyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2939739.png)
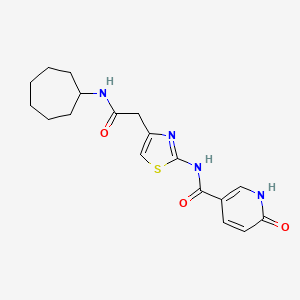
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939741.png)
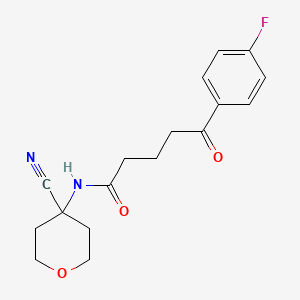
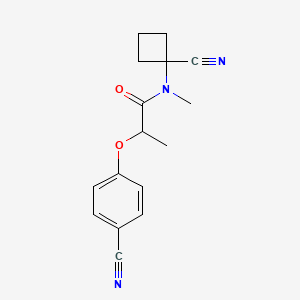
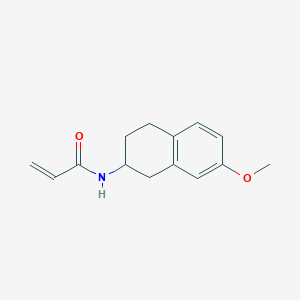
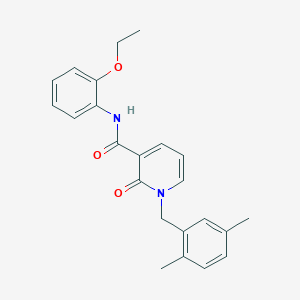
![N-(4-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2939748.png)

![6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2939755.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)